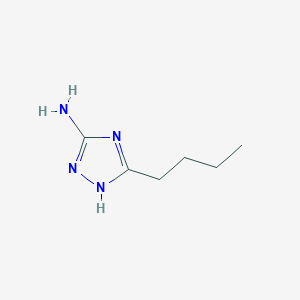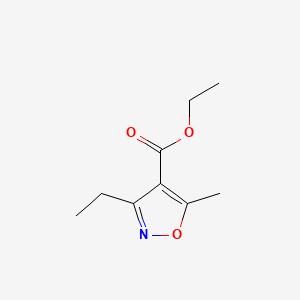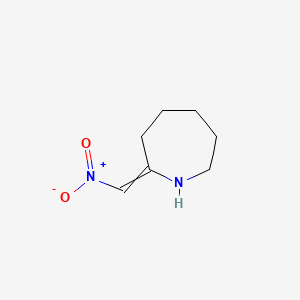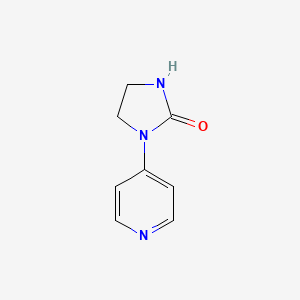
N-benzyl-2-hydroxyquinoline-4-carboxamide
Descripción general
Descripción
N-benzyl-2-hydroxyquinoline-4-carboxamide is a compound that belongs to the class of organic substances known as quinolones. These compounds are characterized by a benzene ring fused to a pyridine ring, with various functional groups attached that can significantly alter their chemical and biological properties. The presence of the hydroxyquinoline moiety and the carboxamide group in N-benzyl-2-hydroxyquinoline-4-carboxamide suggests potential for diverse biological activities and synthetic applications.
Synthesis Analysis
The synthesis of related quinolone structures often involves the formation of key ring systems through methods such as oxidative coupling, cyclization, and rearrangements. For instance, the oxidative ortho C-H activation of benzamides has been utilized to synthesize isoquinolones, with rhodium catalysis proving effective in facilitating this transformation . Similarly, N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides, which are structurally related to N-benzyl-2-hydroxyquinoline-4-carboxamide, have been synthesized from aromatic aldehydes and anilides under Darzens condensation conditions, followed by acid-catalyzed rearrangements to yield various cyclic compounds . These methods highlight the synthetic versatility of quinolone derivatives and the potential pathways for synthesizing N-benzyl-2-hydroxyquinoline-4-carboxamide.
Molecular Structure Analysis
The molecular structure of quinolone derivatives is crucial in determining their reactivity and biological activity. For example, the study of regioselectivity in the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a compound related to N-benzyl-2-hydroxyquinoline-4-carboxamide, revealed that the reaction occurs at the nitrogen of the oxoquinoline group in a regioselective manner . This suggests that the position of substituents on the quinolone core can influence the outcome of chemical reactions.
Chemical Reactions Analysis
Quinolone derivatives undergo a variety of chemical reactions, which can be influenced by the substituents present on the core structure. For instance, the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures was achieved through benzylic lithiation of a related benzamide . The reactivity of the quinolone core can also be harnessed to create inhibitors of biological targets, as seen in the synthesis of N-hydroxy-2-arylisoindoline-4-carboxamides, which are potent and selective inhibitors of HDAC11 .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-benzyl-2-hydroxyquinoline-4-carboxamide are influenced by its molecular structure. The presence of the carboxamide group is associated with various biological activities and can affect the compound's solubility and hydrogen bonding potential. The hydroxy group on the quinolone ring can also participate in tautomerism, as observed in related compounds, which can have implications for the compound's stability and reactivity . Additionally, the benzyl group may impact the lipophilicity of the molecule, which is important for its pharmacokinetic properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
N-benzyl-2-hydroxyquinoline-4-carboxamide derivatives have been synthesized through various methods, demonstrating the compound's versatility and potential in creating heterocyclic compounds. For instance, Song et al. (2010) developed a methodology for synthesizing isoquinolones from benzamides and alkynes via oxidative ortho C-H activation, highlighting the compound's role in constructing heterocycles Song et al., 2010. Similarly, Hao et al. (2016) described a cobalt(II)-catalyzed decarboxylative C-H activation/annulation of benzamides, showcasing the switchable cyclization to isoquinolones and isoindolinones, emphasizing the compound's utility in regioselective access to these structures Hao et al., 2016.
Biological Activity and Pharmacological Potential
Research into N-benzyl-2-hydroxyquinoline-4-carboxamide derivatives has also revealed their potential in pharmacological applications. Matarrese et al. (2001) explored the labeling and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for peripheral benzodiazepine receptors, indicating the compound's relevance in neuroimaging and diagnostic studies Matarrese et al., 2001. Another study by Billamboz et al. (2016) on 2-hydroxyisoquinoline-1,3(2H,4H)-diones (HIDs) as HIV-1 integrase inhibitors highlighted the scaffold's effectiveness in low nanomolar range inhibitors, showcasing the compound's therapeutic potential against HIV Billamboz et al., 2016.
Mechanistic Insights and Novel Pathways
Studies have also provided mechanistic insights into the reactions involving N-benzyl-2-hydroxyquinoline-4-carboxamide derivatives. Mamedov et al. (2021) discussed the synthesis and mechanistic insights of 3-hydroxyquinolin-2-ones, including viridicatin, from N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides under acid-catalyzed rearrangements, shedding light on novel synthetic pathways and reaction mechanisms Mamedov et al., 2021.
Direcciones Futuras
The future directions for “N-benzyl-2-hydroxyquinoline-4-carboxamide” could involve further exploration and optimization of synthetic methodologies for the synthesis of similar compounds with excellent yields and high purity . Additionally, more research could be conducted to explore their therapeutic potential .
Propiedades
IUPAC Name |
N-benzyl-2-oxo-1H-quinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16-10-14(13-8-4-5-9-15(13)19-16)17(21)18-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLUCLVXNFSRDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901195295 | |
| Record name | 1,2-Dihydro-2-oxo-N-(phenylmethyl)-4-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901195295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-hydroxyquinoline-4-carboxamide | |
CAS RN |
528831-13-2 | |
| Record name | 1,2-Dihydro-2-oxo-N-(phenylmethyl)-4-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528831-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-2-oxo-N-(phenylmethyl)-4-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901195295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1307490.png)
![7-Fluoro-3-phenyl-2-{[3-(trifluoromethyl)anilino]methylene}-1-indanone](/img/structure/B1307491.png)

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propen-1-one](/img/structure/B1307495.png)

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B1307502.png)
![(Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1307507.png)
